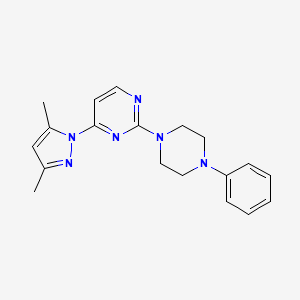![molecular formula C22H20N2O B11191410 N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11191410.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Indole-Naphthalene Carboxamide” , belongs to the indole class of heterocyclic compounds. Its chemical formula is C₁₇H₁₆N₂O . The compound features an indole ring fused to a naphthalene ring, resulting in a unique structure that exhibits intriguing properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable method is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride under acidic conditions. Methanesulfonic acid (MsOH) is commonly used as the catalyst. The reaction proceeds via cyclization and subsequent rearrangement to yield the tricyclic indole product .
Reaction Conditions::Starting Materials: Cyclohexanone derivative, phenylhydrazine hydrochloride
Catalyst: Methanesulfonic acid (MsOH)
Solvent: Methanol (MeOH)
Yield: Typically good yields (e.g., 84% yield for the tricyclic indole product)
Industrial Production Methods:: While research laboratories often use the Fischer indole synthesis, industrial-scale production may employ alternative methods. These could involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:: Indole-Naphthalene Carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of indole-Naphthalene carboxylic acids.
Reduction: Reduction reactions may yield corresponding indole-Naphthalene amines.
Substitution: Substituents on the indole or naphthalene rings can be modified through substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using palladium on carbon, Pd/C).
Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Indole-Naphthalene Carboxamide finds applications in:
Chemical Biology: Researchers explore its interactions with biological targets and pathways.
Industry: Its unique structure may inspire novel materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. For instance, it may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Indole-Naphthalene Carboxamide stands out due to its fused indole-naphthalene structure. Similar compounds include other indole derivatives, but this specific combination is relatively rare.
Properties
Molecular Formula |
C22H20N2O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H20N2O/c1-15-9-10-21-20(13-15)17(14-24-21)11-12-23-22(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13-14,24H,11-12H2,1H3,(H,23,25) |
InChI Key |
DELDAOSYNSVUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(4-methylphenyl)-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11191328.png)
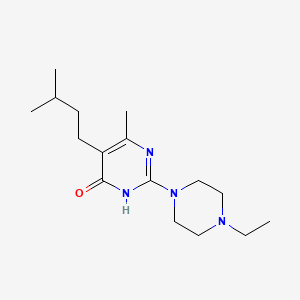
![3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11191340.png)

![2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11191353.png)
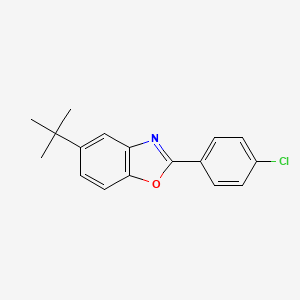
![2-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11191369.png)
![4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11191374.png)
![3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11191384.png)
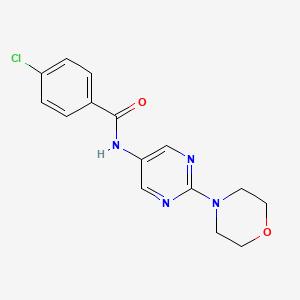
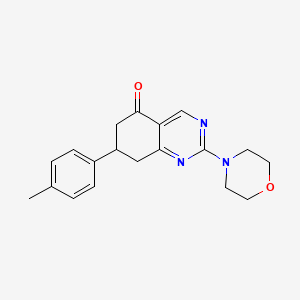
![1-(2H-1,3-Benzodioxole-5-carbonyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-one](/img/structure/B11191404.png)
![2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B11191407.png)
